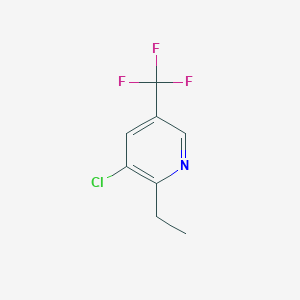

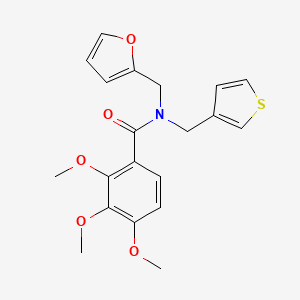

![molecular formula C21H21N3O4 B2362239 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097869-15-1](/img/structure/B2362239.png)

2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in 1990 by researchers at the University of Bristol, UK. Since then, NBQX has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

Quinoxaline derivatives, such as "2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline," are pivotal in heterocyclic chemistry due to their structural diversity and reactivity. These compounds serve as key intermediates in the synthesis of complex molecules. For instance, reactions involving activated acetylenes and N-heterocycles under specific conditions can lead to the formation of various heterocyclic compounds, showcasing the quinoxaline derivatives' role in facilitating novel synthetic pathways (Yavari, Sabbaghan, & Hossaini, 2006).

Catalysis and Ligand Design

Quinoxaline derivatives are also explored for their potential in catalysis, particularly as ligands in asymmetric synthesis. Their unique structural features enable the development of highly efficient and selective catalytic systems. For example, phosphine ligands derived from quinoxaline have demonstrated excellent performance in rhodium-catalyzed asymmetric hydrogenations, highlighting their utility in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antitumor and Cytotoxic Activities

Research into the biological activities of quinoxaline derivatives has identified their potential antitumor properties. Various studies have evaluated the cytotoxic activities of these compounds against different cancer cell lines, revealing promising avenues for the development of new anticancer agents. For instance, the synthesis and evaluation of isoxazolo[5,4-b]pyridines and related compounds have shown potential antitumor effects, suggesting the significance of quinoxaline derivatives in medicinal chemistry (Hamama, Ibrahim, & Zoorob, 2012).

Green Chemistry and Sustainable Synthesis

The synthesis of quinoxaline derivatives aligns with the principles of green chemistry, emphasizing the importance of eco-friendly and sustainable approaches. Techniques such as catalyst-free syntheses in water under ultrasound irradiation have been developed, offering efficient and environmentally benign methods for producing quinoxaline derivatives. This approach not only reduces the environmental impact but also enhances the synthetic efficiency of these compounds (Mishra et al., 2019).

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-26-18-9-5-6-15(20(18)27-2)21(25)24-11-10-14(13-24)28-19-12-22-16-7-3-4-8-17(16)23-19/h3-9,12,14H,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWRRFRJCYRIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

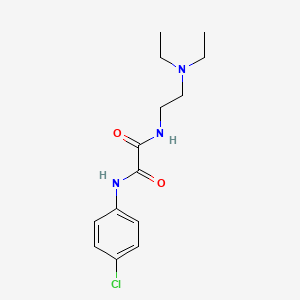

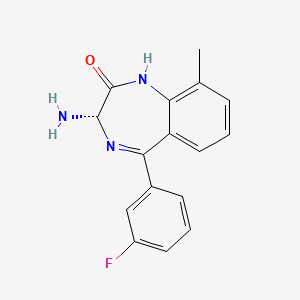

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)

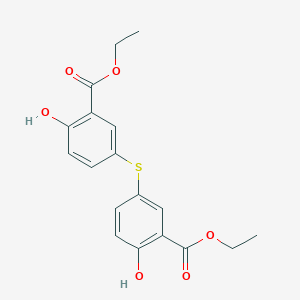

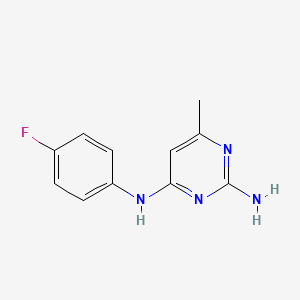

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)

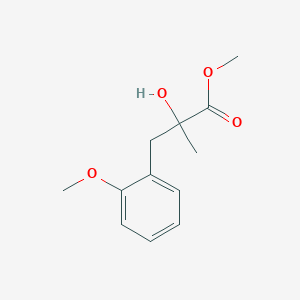

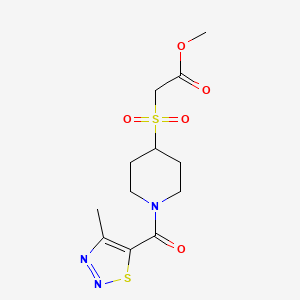

![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2362169.png)

![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)